N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide
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Overview
Description
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in reactors with capacities ranging from 2000L to 5000L. The types of reactions that can be conducted in these reactors include condensation, alkylation, and other derivatization processes .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced pharmacological properties .
Scientific Research Applications
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For instance, some benzimidazole derivatives act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound may also interact with microtubules, inhibiting their polymerization and affecting cell division .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
N-benzimidazol-2yl benzamide: Acts as an allosteric activator of human glucokinase.
Properties
CAS No. |
19412-60-3 |
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Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N'-[2-(1H-benzimidazol-2-yl)ethyl]-2-sulfanylethanimidamide |
InChI |
InChI=1S/C11H14N4S/c12-10(7-16)13-6-5-11-14-8-3-1-2-4-9(8)15-11/h1-4,16H,5-7H2,(H2,12,13)(H,14,15) |
InChI Key |
UVYKUERWOQLYQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN=C(CS)N |
Origin of Product |
United States |
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